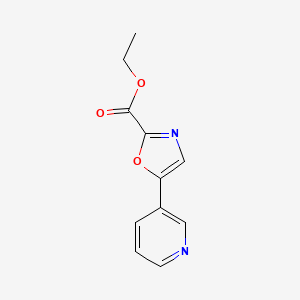
5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester
説明
5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester (also known as ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate) has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by a unique structure that combines both oxazole and pyridine rings, which contributes to its interaction with various biological targets. This article delves into the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.21 g/mol. The presence of an ethyl ester group enhances its solubility and reactivity, making it suitable for various chemical environments.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for further pharmacological development.
Anticancer Activity
Studies have demonstrated that this compound shows potent anticancer activity against various cancer cell lines. For instance, in vitro tests on A549 human lung adenocarcinoma cells revealed that the compound reduced cell viability significantly, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that specific substitutions on the oxazole ring enhance its cytotoxic effects against cancer cells while minimizing toxicity to normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The ability to combat such resistant strains highlights its potential as a therapeutic agent in treating infections caused by resistant bacteria .
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes or receptors, leading to altered biological pathways. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth .
Table 1: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester has been investigated for its therapeutic potential:
- Antimicrobial Activity : The compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Studies have shown that it can inhibit cancer cell proliferation, particularly in breast and lung cancer models.
- Anti-inflammatory Effects : Research indicates its potential to modulate inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases.
Biological Research
The compound is valuable in biological studies:
- Enzyme Inhibition : It serves as a model for studying enzyme inhibitors, particularly those involved in metabolic pathways relevant to disease states.
- Receptor Modulation : Investigations into its interaction with various receptors have shown promise in developing drugs targeting specific biological pathways .
Material Science
In industry, this compound is utilized as:
- Building Blocks for Synthesis : It acts as a precursor for synthesizing more complex heterocyclic compounds used in pharmaceuticals and materials science.
- Development of New Materials : Its unique structural properties make it suitable for creating advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the modulation of specific signaling pathways. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokines in animal models of arthritis. The findings suggest that it may act through inhibition of NF-kB signaling pathways, which are crucial in inflammation.
特性
IUPAC Name |
ethyl 5-pyridin-3-yl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-4-3-5-12-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIFAALLGSBVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















